tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409884
InChI: InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12;/h9H,4-8,12H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13409884

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride -

Specification

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
IUPAC Name tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12;/h9H,4-8,12H2,1-3H3;1H
Standard InChI Key VDAZQVIUJXTXKV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-aminoethyl substituent at the 3-position, with a hydrochloride counterion. Its molecular formula is C₁₁H₂₃ClN₂O₂, and its molecular weight is 250.76 g/mol. The compound’s IUPAC name is tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride, and its structure is validated by the SMILES notation CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl.

Key Structural Features:

  • Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.

  • Boc protecting group: Enhances stability under basic conditions and allows selective deprotection under acidic conditions.

  • 2-Aminoethyl side chain: Provides nucleophilic reactivity for further functionalization.

  • Hydrochloride salt: Improves solubility and crystallinity for pharmaceutical applications .

Physicochemical Properties

PropertyValueSource
Molecular Weight250.76 g/mol
Boiling PointNot reported
SolubilitySoluble in polar solvents (DMSO, water)
pKa (amine)~8–10 (estimated)
LogP1.69 (calculated)

The hydrochloride salt improves aqueous solubility, making it suitable for biological assays . The Boc group’s lipophilicity (LogP ~1.69) aids membrane permeability in drug design.

Biological Activity and Applications

Enzyme Inhibition and Receptor Binding

The compound’s aminoethyl group enables interactions with biological targets:

  • Enzyme Inhibition: Modulates activity in pathways related to inflammation and cancer .

  • Receptor Binding: Potential affinity for G-protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter analogs .

In Vitro Data:

StudyCell Line/ModelActivity (IC₅₀)Source
Anti-inflammatoryRAW 264.7 macrophages15 µM
AnticancerHeLa cells25 µM

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing:

  • Neurological Agents: Dopamine and serotonin receptor modulators .

  • Anticancer Drugs: Inhibitors of matrix metalloproteinases (MMPs).

Hazard StatementPrecautionary MeasureSource
H314 (Skin/Eye Burns)Use gloves, goggles, and fume hood
H335 (Respiratory Irritant)Avoid inhalation

Storage: Refrigerate (2–8°C) in airtight containers.

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity (IC₅₀)
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylateAminomethyl vs. aminoethyl30 µM (HeLa)
(S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylateEnantiomeric form18 µM (RAW 264.7)

The aminoethyl side chain enhances flexibility and binding affinity compared to aminomethyl derivatives .

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